molecular formula C8H10ClNO2 B1526680 1-(2-Chloropyridin-3-yl)propane-1,3-diol CAS No. 911826-20-5

1-(2-Chloropyridin-3-yl)propane-1,3-diol

Cat. No. B1526680
Key on ui cas rn: 911826-20-5
M. Wt: 187.62 g/mol
InChI Key: UOMNTRYDKIYTMR-UHFFFAOYSA-N
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Patent
US09409917B2

Procedure details

A mixture of 1-(2-chloropyridin-3-yl)propane-1,3-diol (62.9 mmol) and KOtBu (189 mmol) in 240 mL tBuOH (dried over 3 Å molsieves) was heated to 80° C. for 2.5 h. The reaction mixture was then concentrated to about ¼ of its volume, diluted with water and extracted 5 times with DCM. The combined organic layers were washed with brine, dried over MgSO4 and concentrated in vacuo. Purification with CC (KP-SIL™ from Biotage) using MeOH/DCM (99/1 to 95/5) gives the desired compound as orange oil.
Quantity
62.9 mmol
Type
reactant
Reaction Step One
Name
Quantity
189 mmol
Type
reactant
Reaction Step One
Name
Quantity
240 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
Cl[C:2]1[C:7]([CH:8]([OH:12])[CH2:9][CH2:10][OH:11])=[CH:6][CH:5]=[CH:4][N:3]=1.CC([O-])(C)C.[K+]>CC(O)(C)C>[O:11]1[C:2]2=[N:3][CH:4]=[CH:5][CH:6]=[C:7]2[CH:8]([OH:12])[CH2:9][CH2:10]1 |f:1.2|

Inputs

Step One
Name
Quantity
62.9 mmol
Type
reactant
Smiles
ClC1=NC=CC=C1C(CCO)O
Name
Quantity
189 mmol
Type
reactant
Smiles
CC(C)(C)[O-].[K+]
Name
Quantity
240 mL
Type
solvent
Smiles
CC(C)(C)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was then concentrated to about ¼ of its volume
ADDITION
Type
ADDITION
Details
diluted with water
EXTRACTION
Type
EXTRACTION
Details
extracted 5 times with DCM
WASH
Type
WASH
Details
The combined organic layers were washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
Purification with CC (KP-SIL™ from Biotage)

Outcomes

Product
Name
Type
product
Smiles
O1CCC(C=2C1=NC=CC2)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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